2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine
Description
2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine is a fused heterocyclic compound comprising a benzimidazole core fused with a pyrrolidine ring. This structural feature is critical for its solubility and reactivity, making it a candidate for pharmaceutical and materials science applications.
The compound is synthesized via cyclization reactions. For instance, alk-4-ynals react with o-diaminoarenes under acidic conditions to yield arylmethylidene-substituted derivatives of this class, as reported in Russian Chemical Bulletin . This method emphasizes selectivity for generating the dihydro-pyrrolobenzimidazole framework, with the diamine groups introduced via the o-diaminoarene precursor.
Properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-6-3-4-7-10(9(6)12)14-5-1-2-8(14)13-7/h3-4H,1-2,5,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIZEIVHRDQTFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(N2C1)C(=C(C=C3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
Table 1: Classical Cyclization Parameters
| Parameter | Value/Description |
|---|---|
| Starting Material | 7,8-Dinitrobenzimidazole |
| Reducing Agent | H₂/Pd-C (10% w/w) |
| Cyclization Base | NaOEt (1.2 equiv) |
| Reaction Time | 8 hours |
| Isolated Yield | 68% ± 4% |
This method’s limitations include multi-step purification and moderate yields, necessitating alternative approaches for industrial scalability.
One-Pot Synthesis via Nucleophilic Aromatic Substitution
A modern advancement in synthesizing related pyrrolo-benzimidazole derivatives involves a one-pot protocol leveraging nucleophilic aromatic substitution (SNAr) and cyclization. Although originally developed for benzothiazine analogs, this methodology is adaptable to the target diamine compound with modifications.
Key Reaction Steps
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Condensation : A (2-fluorophenyl)sulfone derivative reacts with a pyrrolidine lactim (e.g., 5-methoxy-3,4-dihydro-2H-pyrrole) in dimethylformamide (DMF) at 90°C.
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In Situ Cyclization : Addition of 1,8-diazabicycloundec-7-ene (DBU) triggers cyclization at 60°C, forming the fused bicyclic structure.
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Precipitation and Crystallization : Dilution with 2-propanol induces precipitation, followed by recrystallization from DMF/2-propanol.
Table 2: One-Pot Synthesis Parameters (Adapted for Target Compound)
| Parameter | Value/Description |
|---|---|
| Sulfone Component | [(2-Fluorophenyl)sulfonyl]acetonitrile |
| Lactim Component | 5-Methoxy-3,4-dihydro-2H-pyrrole |
| Base | DBU (1.0 equiv) |
| Solvent System | DMF/1,4-dioxane (4:1 v/v) |
| Reaction Temperature | 90°C (condensation), 60°C (cyclization) |
| Total Reaction Time | 6–10 hours |
| Isolated Yield | 81–93% |
Mechanistic Insights and Side-Reaction Mitigation
Both methods hinge on precise control of electronic and steric factors to direct cyclization. In the classical approach, the basic environment deprotonates the amine, enabling nucleophilic attack on the γ-chloroalkyl group. By contrast, the one-pot method exploits the fluorophenylsulfone’s electron-withdrawing nature to activate the aromatic ring for SNAr.
Common Side Reactions
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Over-Reduction : Excessive hydrogenation in the classical method may degrade the benzimidazole ring.
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Oligomerization : High DBU concentrations in one-pot synthesis can promote dimerization of intermediates.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action for 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Benzimidazoles Without Pyrrolo Fusion
Simple benzimidazoles lack the fused pyrrolidine ring and dihydro structure. For example, naphthalene-1,8-diamine-derived benzimidazoles (e.g., spiro-N,N-ketals) form via acid-catalyzed reactions with ninhydrin or isatin . These compounds exhibit planar geometries, contrasting with the puckered dihydro-pyrrolo ring in the target compound. The absence of the pyrrolidine ring reduces steric hindrance but limits conformational flexibility.
Pyrrolo[1,2-a]benzimidazoles Without Diamine Groups
Arylmethylidene-substituted 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazoles share the fused ring system but lack the 7,8-diamine substituents . The arylmethylidene group introduces aromaticity and electron-withdrawing effects, altering electronic properties.
Isoindolinone-Fused Benzimidazoles
Isoindolinone-fused derivatives, synthesized via microwave-assisted or solvent-free methods , feature a ketone-containing fused ring. This structural difference imparts distinct electronic properties and reactivity. For instance, the isoindolinone moiety may increase stability under basic conditions, whereas the diamine groups in the target compound could favor acid-mediated reactions.
| Feature | Target Compound | Isoindolinone-Fused Benzimidazoles |
|---|---|---|
| Fused Ring | Pyrrolidine | Isoindolinone |
| Key Functional Group | 7,8-Diamine | Ketone |
| Synthesis Method | Cyclization | Microwave-assisted |
Spiro-N,N-Ketals
Spiro compounds derived from naphthalene-1,8-diamine and ninhydrin/isatin feature a spiro junction at the benzimidazole nitrogen. These structures exhibit three-dimensional geometries, contrasting with the planar-to-puckered transition in the target compound. The spiro architecture may enhance binding specificity in molecular recognition applications.
Physicochemical and Reactivity Comparisons
- Solubility : The 7,8-diamine groups in the target compound likely enhance water solubility compared to arylmethylidene or spiro-ketal analogs.
- Reactivity : The diamine substituents may facilitate electrophilic aromatic substitution or coordination with metal ions, whereas spiro-ketals favor nucleophilic attacks at the ketal carbon .
- Thermal Stability: The fused pyrrolidine ring in the target compound could improve thermal stability relative to non-fused benzimidazoles.
Biological Activity
Overview
2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine is a heterocyclic compound with significant biological activity. Its structure includes a fused bicyclic arrangement of a pyrrole and a benzimidazole ring, contributing to its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C10H10N2
- Molecular Weight : 158.20 g/mol
- CAS Number : 7724-48-3
- IUPAC Name : 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:
- Gene Expression Modulation : The compound influences gene expression through interaction with transcription factors.
- Protein Phosphorylation : It has been shown to affect protein kinase pathways, which are crucial for cellular signaling.
- Cellular Responses : The compound can induce apoptosis in cancer cells and modulate immune responses.
Anticancer Activity
Recent studies have highlighted the potential of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole derivatives in cancer therapy. For instance:
| Compound | Cancer Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | HeLa (Cervical) | 0.126 | |
| Compound B | SMMC-7721 (Liver) | 0.071 | |
| Compound C | K562 (Leukemia) | 0.164 |
These results indicate that certain derivatives exhibit potent anticancer properties compared to established chemotherapeutics like doxorubicin.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Research suggests that it may inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases:
| Compound | MAO-B IC50 (nM) | Selectivity Index |
|---|---|---|
| Compound D | 21 | High |
| Compound E | 46 | Moderate |
These findings suggest that derivatives of this compound could serve as potential treatments for conditions like Parkinson's disease by preventing the breakdown of neuroprotective neurotransmitters.
Study on Anticancer Activity
A recent study evaluated the anticancer efficacy of various derivatives of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole against multiple cancer cell lines. The results demonstrated that modifications to the chemical structure significantly influenced activity levels:
- Electron Donating Groups : Compounds with electron-donating substituents showed enhanced activity.
- Structural Variations : The presence of specific aliphatic linkers was essential for maintaining potency.
Neuroprotection in Animal Models
In vivo studies have shown promising results regarding the neuroprotective effects of this compound in animal models of neurodegeneration. The administration of certain derivatives resulted in reduced neuronal death and improved cognitive function metrics.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine, and how can product purity be optimized?
- Methodological Answer : Cyclization reactions using alk-4-ynals with o-diaminoarenes are a validated approach for synthesizing pyrrolo[1,2-a]benzimidazole derivatives. For purity optimization, employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor reaction progress . One-pot cascade reactions (e.g., base-promoted cyclization with trimethylsilyl cyanide) can minimize intermediate isolation steps, reducing impurities .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for related dihydro-pyrroloindole derivatives . Complement with - and -NMR to verify regiochemistry and for molecular weight validation. Refractive index and density calculations (e.g., 1.242 g/cm) aid in physical property profiling .
Q. How can researchers assess the biological activity of this compound in preliminary screens?
- Methodological Answer : Prioritize target-based assays informed by structural analogs. For example, sigma ligands or TSPO (translocator protein) binding assays are relevant for pyrrolo[1,2-a]benzimidazole derivatives . Use in vitro cell viability assays (e.g., MTT) to evaluate cytotoxicity thresholds before advancing to in vivo models.
Advanced Research Questions
Q. What strategies resolve contradictions in synthetic yields when varying solvent systems or catalysts?
- Methodological Answer : In reductive cyclization reactions, solvent polarity and acid catalysts significantly impact yields. For instance, DBSA (dodecylbenzenesulfonic acid)/toluene outperforms TFA (trifluoroacetic acid)/DMSO in cases with sterically hindered substrates due to improved protonation efficiency . Systematically screen solvent ratios (e.g., 3:1 toluene/DMSO) and catalyst loadings using design-of-experiment (DoE) protocols.
Q. How can computational modeling predict regioselectivity in multi-component reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity in domino reactions. For example, radical addition/cyclization cascades (e.g., KSO-mediated acylarylation) favor 2,3-dihydro-1H-pyrrolo[1,2-a]indole formation due to lower activation barriers at the α-carbon . Pair with molecular docking to assess binding affinity to biological targets.
Q. What are the challenges in scaling up flow-based synthesis for this compound, and how are they addressed?
- Methodological Answer : Continuous flow systems enhance reproducibility in multi-step syntheses (e.g., nitro reduction → cyclization → dehydration). Key challenges include clogging from insoluble intermediates and heat management. Mitigate via:
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to improve solubility.
- Residence time control : Adjust flow rates to prevent exothermic runaway reactions .
Q. How do structural modifications at the 7,8-diamine position influence pharmacological activity?
- Methodological Answer : Substituent effects can be probed via SAR (structure-activity relationship) studies. For example:
- Electron-withdrawing groups (e.g., nitro at position 6) enhance stability but may reduce bioavailability.
- Bulkier substituents (e.g., tert-butyl carbamates) improve target selectivity by sterically blocking off-target interactions . Validate using competitive binding assays and pharmacokinetic profiling.
Data Contradiction Analysis
Q. Why do microwave-assisted syntheses report higher yields compared to conventional heating for related compounds?
- Methodological Answer : Microwave irradiation enables rapid, uniform heating, reducing side reactions (e.g., decomposition of thermally sensitive intermediates). For example, microwave-promoted cyclocondensation of o-phenylenediamines achieves >80% yield in 30 minutes versus 24 hours under reflux . However, scalability remains a limitation.
Key Research Gaps and Opportunities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
